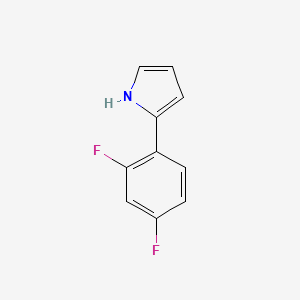

2-(2,4-Difluorophenyl)pyrrole

描述

Structure

3D Structure

属性

分子式 |

C10H7F2N |

|---|---|

分子量 |

179.17 g/mol |

IUPAC 名称 |

2-(2,4-difluorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H7F2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H |

InChI 键 |

FJWYGZDIGYICOD-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC(=C1)C2=C(C=C(C=C2)F)F |

产品来源 |

United States |

Comprehensive Structural Elucidation and Conformational Analysis of 2 2,4 Difluorophenyl Pyrrole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A suite of one-dimensional and two-dimensional NMR experiments is essential to map the complete proton and carbon framework of 2-(2,4-difluorophenyl)pyrrole and to probe the through-bond and through-space atomic relationships.

High-Resolution ¹H NMR and ¹³C NMR for Atom Connectivity and Chemical Environment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental map of the molecule's structure. The chemical shift (δ) of each nucleus offers insight into its electronic environment, while spin-spin coupling constants (J) reveal information about adjacent nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the difluorophenyl ring, and the N-H proton of the pyrrole. The pyrrole protons typically appear as multiplets in the aromatic region. hmdb.cachemicalbook.comresearchgate.net The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The N-H proton usually appears as a broad singlet, the chemical shift of which can be solvent-dependent. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct carbon signals are anticipated. The carbons directly bonded to fluorine atoms will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. Carbons further away will show smaller long-range coupling (ⁿJCF). The chemical shifts distinguish between the sp² carbons of the two aromatic rings.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on typical chemical shifts for pyrrole and difluorophenyl moieties. Actual experimental values may vary.

| Atom Position | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Couplings (Predicted) |

| Pyrrole Ring | |||

| N-H | ~8.1 (broad s) | - | - |

| H-3 | ~6.3 (m) | ~109 | ³JHH |

| H-4 | ~6.2 (m) | ~110 | ³JHH |

| H-5 | ~6.8 (m) | ~119 | ³JHH |

| C-2 | - | ~130 | - |

| C-3 | ~6.3 | ~109 | ¹JCH |

| C-4 | ~6.2 | ~110 | ¹JCH |

| C-5 | ~6.8 | ~119 | ¹JCH |

| Difluorophenyl Ring | |||

| C-1' | - | ~120 (dd) | ²JCF, ³JCF |

| C-2' | - | ~160 (dd) | ¹JCF, ²JCF |

| H-3' | ~7.0 (m) | ~104 (d) | ³JHH, ⁴JHF |

| C-4' | - | ~162 (dd) | ¹JCF, ²JCF |

| H-5' | ~6.9 (m) | ~112 (d) | ³JHH, ³JHF |

| H-6' | ~7.4 (m) | ~131 (dd) | ³JHH, ⁴JHF |

¹⁹F NMR for Fluorine-Containing Systems

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for characterization. rsc.org Fluorine-19 has a nuclear spin of ½ and is 100% naturally abundant, making it easy to detect. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. unair.ac.id

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2' and C-4' positions. Each signal will be split into a doublet of doublets (or a more complex multiplet) due to coupling with the neighboring aromatic protons (H-3', H-5', and H-6'). The magnitude of these ⁿJHF coupling constants provides valuable structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It would be used to confirm the connectivity of protons within the pyrrole ring (H-3, H-4, H-5) and within the difluorophenyl ring (H-3', H-5', H-6').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly vital for identifying quaternary carbons (like C-2, C-1', C-2', and C-4') and for confirming the connectivity between the pyrrole and difluorophenyl rings. For example, a correlation between the pyrrole proton H-3 and the phenyl carbon C-1' would confirm the ring linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would reveal through-space correlations between protons on the pyrrole ring and the adjacent difluorophenyl ring, providing crucial information about the preferred conformation (i.e., the dihedral angle) between the two rings in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. acs.org Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed. The measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) can be compared to the calculated mass for the formula C₁₀H₇F₂N. A match within a very low error margin (typically <5 ppm) confirms the elemental composition. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇F₂N |

| Calculated Exact Mass | 179.0546 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated Mass for [M+H]⁺ | 180.0624 |

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the pyrrole ring, typically appearing as a sharp to moderately broad band around 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of both aromatic rings would appear in the 1450-1620 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. nih.gov The technique is particularly useful for identifying symmetric vibrations and C-C backbone structures that may be weak in the FTIR spectrum.

Table 3: Illustrative Vibrational Spectroscopy Data for this compound Note: Predicted peak positions based on characteristic functional group frequencies.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | FTIR | 3400 - 3300 |

| Aromatic C-H Stretch | FTIR, Raman | 3150 - 3000 |

| Aromatic C=C Stretch | FTIR, Raman | 1620 - 1450 |

| C-N Stretch | FTIR | 1350 - 1250 |

| C-F Stretch | FTIR | 1300 - 1100 |

| Aromatic C-H Bend (out-of-plane) | FTIR | 900 - 675 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. researchgate.net This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom (excluding hydrogen, which is typically inferred) in the crystal lattice.

This analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule, confirming the geometry of the pyrrole and difluorophenyl rings.

Supramolecular Structure: Information on how the molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., N-H···F or N-H···π interactions) and π-π stacking, which govern the solid-state properties of the material. scribd.com The crystal system (e.g., monoclinic, triclinic) and space group would also be determined. mdpi.comresearchgate.net

Detailed Conformational Analysis through Spectroscopic and Computational Methods

The conformation of this compound is primarily defined by the torsional or dihedral angle between the planes of the pyrrole and the 2,4-difluorophenyl rings. Due to steric hindrance between the ortho-fluorine on the phenyl ring and the adjacent hydrogen atom on the pyrrole ring, as well as the hydrogen on the pyrrole nitrogen, a completely planar conformation is expected to be energetically unfavorable. Instead, the molecule is likely to adopt a non-planar, twisted conformation in its ground state.

Spectroscopic Insights

Furthermore, studies on other related arylpyrroles, such as 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine, also show non-planar arrangements in the solid state. In this case, the dihedral angle between the pyrrole and the 4-fluorophenyl ring is 36.33°. nist.gov These findings strongly suggest that this compound will also exhibit a twisted conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics in solution. For molecules with a significant rotational barrier (typically > 5-6 kcal/mol), cooling the sample may allow for the observation of distinct signals for each conformer, a phenomenon known as decoalescence. Variable-temperature NMR experiments can be used to determine the energy barrier to rotation. msu.edu In the case of this compound, one would expect to see changes in the chemical shifts and coupling constants of the pyrrole and phenyl protons as the rate of rotation changes with temperature.

Computational Investigations

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface associated with the rotation around the C-C bond linking the two rings. researchgate.net By systematically varying the dihedral angle and calculating the energy at each point, a rotational energy profile can be generated.

A theoretical study on the parent molecule, 2-phenylpyrrole, using DFT and other high-level ab initio methods, indicates that while the cationic form is planar, the neutral molecule has a very flat potential energy surface with a minimum at a non-planar conformation. researchgate.net This suggests a low barrier to rotation in the unsubstituted compound.

For this compound, the introduction of the two fluorine atoms is expected to have a significant impact on the conformational energetics. The ortho-fluorine atom, in particular, will introduce a significant steric barrier to rotation, leading to a higher energy transition state for planarization compared to 2-phenylpyrrole. The potential energy surface would be expected to show two minima corresponding to the twisted conformers (with positive and negative dihedral angles) and a primary rotational barrier at or near the planar conformation. A secondary, lower barrier would likely exist for the perpendicular conformation.

The following data table summarizes the expected key conformational parameters for this compound based on data from analogous compounds and theoretical principles.

| Parameter | Expected Value/Characteristic | Method of Determination |

| Ground State Conformation | Non-planar (twisted) | X-ray Crystallography, DFT Calculations |

| Dihedral Angle (Pyrrole-Phenyl) | ~30° - 40° | X-ray Crystallography (by analogy) dergipark.org.trnist.gov |

| Rotational Barrier | Higher than 2-phenylpyrrole | Variable-Temperature NMR, DFT Calculations |

| Key Stabilizing/Destabilizing Factors | Steric hindrance from ortho-fluorine | DFT Calculations, NBO Analysis |

A detailed computational study would involve optimizing the geometry of the molecule at various fixed dihedral angles to map the potential energy surface. The results of such a study for a hypothetical analysis are presented in the interactive table below.

Hypothetical Conformational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.5 | Planar (Transition State) |

| 35 | 0.0 | Twisted (Energy Minimum) |

| 90 | 2.5 | Perpendicular (Saddle Point) |

| 145 | 0.0 | Twisted (Energy Minimum) |

| 180 | 5.5 | Planar (Transition State) |

Mechanistic Investigations into the Reactivity of 2 2,4 Difluorophenyl Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring and Difluorophenyl Moiety

Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. In 2-(2,4-difluorophenyl)pyrrole, both the pyrrole ring and the difluorophenyl moiety can potentially undergo substitution, with the regioselectivity being dictated by the electronic properties of the molecule.

Regioselectivity and Electronic Effects of the Difluorophenyl Substituent

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. However, in this compound, the C2 position is already occupied.

The difluorophenyl ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. If substitution were to occur on this ring, it would likely be directed to the positions ortho and para to the pyrrole substituent, although such reactions are generally less favorable than substitution on the more reactive pyrrole ring.

| Ring System | Preferred Position for Electrophilic Attack | Rationale |

| Pyrrole Ring | C5 | The C2 position is blocked. The C5 position is the most activated remaining position due to the influence of the nitrogen atom. |

| Difluorophenyl Moiety | Less Favorable | The ring is deactivated by the two electron-withdrawing fluorine atoms. |

Influence of Fluorine Atoms on Aromaticity and Reactivity

The two fluorine atoms on the phenyl ring play a crucial role in modulating the electronic properties and reactivity of the entire molecule. Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the phenyl ring through the inductive effect. This, in turn, influences the pyrrole ring's reactivity.

The electron-withdrawing nature of the difluorophenyl group reduces the electron density of the pyrrole ring, making it less nucleophilic and therefore less reactive towards electrophiles. This deactivation can be beneficial in controlling reactions and preventing polymerization, which is a common side reaction with highly reactive pyrroles.

Oxidation and Reduction Chemistry of the Pyrrole Nucleus

The pyrrole nucleus in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products. The presence of the difluorophenyl group can influence the selectivity of these transformations.

Selective Oxidation Reactions

The oxidation of pyrroles can be a complex process, often leading to polymerization or decomposition. However, controlled oxidation can yield valuable products like pyrrolinones. For substituted pyrroles, the regioselectivity of oxidation is a key consideration. In the case of 2-substituted pyrroles, oxidation often occurs at the C5 position.

Recent studies have shown that dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones can be achieved using a sulfoxide (B87167) as an oxidant in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid. This method has demonstrated unusual regioselectivity, with oxygen being introduced at the more hindered position in 3-substituted pyrroles. While specific studies on this compound are not detailed, the general principles suggest that selective oxidation is feasible. The electron-withdrawing difluorophenyl group may influence the reaction by modifying the electron density of the pyrrole ring.

| Oxidation Reaction | Reagents | Product Type |

| ** |

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electronic properties of both the pyrrole ring and the difluorophenyl substituent. The fluorine atoms on the phenyl ring are susceptible to nucleophilic aromatic substitution (SNAr), a process facilitated by the electron-withdrawing nature of these substituents. smolecule.com Research into the nucleophilic substitution of fluorine in polyfluorinated benzenes with pyrrole and its derivatives has provided insights into the reaction mechanisms. These studies show that the reaction pattern is dependent on the nature and quantity of the nucleophile used. researchgate.net

Studies on related polyfluoroaromatic compounds have demonstrated that direct nucleophilic substitution of a fluorine atom by an N-nucleophile like pyrrole can occur, often promoted by a base. The substitution pattern can be controlled to achieve either mono- or polysubstituted products. researchgate.net For instance, the reaction of hexafluorobenzene (B1203771) with pyrrole in the presence of sodium hydride (NaH) leads to a series of N-pyrrolyl-substituted fluorobenzenes. researchgate.net The specific conditions, such as the choice of base and solvent, play a crucial role in determining the outcome and selectivity of these substitutions.

The pyrrole ring itself can also participate in substitution reactions. While the pyrrole ring is generally considered electron-rich and more susceptible to electrophilic attack, the presence of strong electron-withdrawing groups can alter its reactivity profile. In the presence of oxygen and other nucleophiles, alkylpyrroles have been shown to undergo nucleophilic substitution. nih.gov The mechanism is thought to involve the formation of a complex with oxygen, leading to an intermediate that can react with available nucleophiles. nih.gov

| Reactant | Nucleophile/Base | Product(s) | Key Observation | Reference |

| Hexafluorobenzene | Pyrrole/NaH | N-pyrrolyl-pentafluorobenzene | Stepwise substitution of fluorine atoms. | researchgate.net |

| Hexafluorobenzene | 2,5-Dimethylpyrrole/NaH | N-(2,5-dimethyl)pyrrolyl-pentafluorobenzene | The nature of the pyrrole nucleophile influences the substitution pattern. | researchgate.net |

| Alkylpyrroles | 2-Mercaptoethanol/O2 | 3-substituted pyrrole | Substitution occurs at the 3-position of the pyrrole ring. | nih.gov |

Ring-Opening and Ring-Transformation Pathways

The pyrrole ring, while aromatic, can undergo ring-opening and transformation reactions under specific conditions, leading to the formation of new heterocyclic or carbocyclic systems. These transformations are often initiated by a nucleophilic attack or an oxidation process. Strong oxidizing agents, for example, can lead to the cleavage of the pyrrole ring. ambeed.com

More complex transformations involve a cascade of reactions, including ring-opening and subsequent ring-closing steps. An example of such a process is the synthesis of 2,5-disubstituted pyridine (B92270) derivatives through a Ring Opening and Closing Cascade (ROCC) mechanism. researchgate.net Although this specific example may not directly involve this compound, it illustrates a pathway where a heterocyclic ring is transformed into another.

Furthermore, pyrrole derivatives can be synthetically transformed into other complex structures. For instance, 2-ylidene-3-pyrrolines can undergo an acid-catalyzed C=C double bond migration to form the corresponding pyrrole. mdpi.com Subsequent reactions can lead to further functionalization or transformation of the ring system. A notable example is the development of a ring-opening strategy to synthesize functionalized 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones from 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing a transformation from a fused pyrrole system to a different heterocyclic structure. nih.gov

| Starting Material | Reagents/Conditions | Product | Transformation Type | Reference |

| 2-Ylidene-3-pyrrolines | Acid (e.g., BF3) | Substituted pyrrole | Isomerization/Aromatization | mdpi.com |

| 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones | Hydrazine | 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones | Ring-opening and recyclization | nih.gov |

Catalytic Reactivity and Ligand Behavior Studies

The this compound scaffold and its derivatives have been investigated for their potential in catalysis, both as part of a ligand system and as a substrate in catalytic reactions. Pyrrole-based ligands are known to coordinate with a variety of metal ions, forming stable complexes that can act as catalysts in a range of organic transformations. researchgate.net

For example, Ni(II) complexes supported by pyrrole-diphosphine pincer ligands have been shown to be active catalysts for Kumada coupling reactions of aryl chlorides with Grignard reagents at room temperature. nih.gov Similarly, ruthenium(II) complexes featuring a 2,5-bis(2′-pyridyl)pyrrole ligand have demonstrated high efficiency in the catalytic oxidation of olefins to carbonyl products. rsc.org These examples highlight the versatility of the pyrrole moiety in designing effective catalyst systems.

The compound 2-(2,4-difluorophenyl)pyridine, which is structurally similar to this compound, has been used to form an iridium-based photocatalyst, Ir(Fppy)3. This catalyst has been successfully employed in the direct trifluoromethylation of arenes and heteroarenes under photoredox conditions. acs.org This suggests that a this compound-based ligand could potentially exhibit interesting photophysical properties and catalytic activity in similar transformations. The electronic properties of such ligands can be fine-tuned by modifying substituents, which in turn alters the redox potentials of the resulting metal complexes. acs.org

| Catalyst/Ligand System | Metal Center | Catalytic Reaction | Key Features | Reference |

| Pyrrole-diphosphine pincer ligand | Nickel(II) | Kumada coupling | Active for coupling aryl chlorides with Grignard reagents. | nih.gov |

| 2,5-Bis(2′-pyridyl)pyrrole ligand | Ruthenium(II) | Olefin oxidation | Highly effective with NaIO4 as the oxidant. | rsc.org |

| Ir(Fppy)3 (Fppy = 2-(2,4-difluorophenyl)pyridine) | Iridium(III) | Arene trifluoromethylation | Photoredox catalysis under visible light. | acs.org |

Advanced Theoretical and Computational Chemistry Studies on 2 2,4 Difluorophenyl Pyrrole

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic nature of 2-(2,4-Difluorophenyl)pyrrole. These calculations provide a detailed picture of the molecule's orbitals, charge distribution, and spectroscopic properties.

The electronic structure of this compound is characterized by the interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing difluorophenyl group. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's geometry and orbital energies.

A key aspect of the electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For analogous molecules like 2-phenylpyrrole, theoretical studies have shown that the introduction of a phenyl ring perturbs the bond length alternation in the pyrrole ring, indicating electronic delocalization between the two ring systems. scispace.com In this compound, the fluorine atoms on the phenyl ring are expected to further influence the electronic distribution due to their high electronegativity.

Table 1: Representative Frontier Orbital Energies for a Substituted Phenylpyrrole Derivative

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.45 |

| HOMO-LUMO Gap | 4.44 |

Note: The data presented is for a representative substituted phenylpyrrole and serves as an illustrative example. Actual values for this compound would require specific calculations.

The aromaticity of the pyrrole and difluorophenyl rings is a key determinant of the molecule's stability and reactivity. Aromaticity can be quantified using various computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring to probe the induced magnetic field. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Para-Delocalization Index (PDI): PDI is a measure of electron delocalization between para-positioned atoms in a six-membered ring.

For the pyrrole ring in this compound, these indices would quantify its aromatic character, which is influenced by the electronic effects of the difluorophenyl substituent. Similarly, the aromaticity of the difluorophenyl ring itself can be assessed.

Table 2: Illustrative Aromaticity Indices for Pyrrole and Benzene (B151609) Rings

| Ring System | HOMA | NICS(0) (ppm) | PDI |

| Pyrrole | ~0.7-0.8 | ~(-10) - (-15) | N/A |

| Benzene | ~0.9-1.0 | ~(-8) - (-10) | ~0.1 |

Note: These are typical ranges for the parent rings. The actual values for this compound will be influenced by the substitution pattern.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyrrole ring due to its lone pair of electrons, making it a site for electrophilic interaction. The fluorine atoms on the phenyl ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the pyrrole nitrogen would show a positive potential (blue), indicating its susceptibility to deprotonation or hydrogen bonding interactions.

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

DFT calculations can compute the harmonic vibrational frequencies of this compound. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular bond stretching, bending, or torsional motions within the molecule. For instance, characteristic vibrational modes would include the N-H stretch of the pyrrole ring, C-F stretching modes of the difluorophenyl group, and various ring breathing modes. A study on a difluorophenyl triazole derivative demonstrated the utility of DFT in assigning vibrational modes and understanding the impact of fluorine substitution on the spectra. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It can reveal hyperconjugative interactions that contribute to the molecule's stability.

Table 3: Predicted Key Vibrational Frequencies for a Difluorophenyl-Heterocycle Analogue

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3500 |

| Aromatic C-H Stretch | ~3100 |

| C=C Ring Stretch | ~1600 |

| C-F Stretch | ~1200 |

Note: This data is illustrative and based on a related difluorophenyl-containing heterocyclic compound. Specific frequencies for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule and the surrounding solvent, MD simulations can provide a detailed picture of the molecule's conformational flexibility and its interactions with the solvent. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The key degree of freedom is the torsion angle between the pyrrole and difluorophenyl rings. The simulations can reveal the preferred orientation of the two rings relative to each other and the energy barriers for rotation around the connecting single bond. This information is crucial for understanding how the molecule's shape influences its biological activity or material properties.

Furthermore, MD simulations in explicit solvent (e.g., water) can shed light on the solution behavior of this compound. These simulations can characterize the hydration shell around the molecule, identify key hydrogen bonding interactions with water molecules, and calculate properties such as the solvent accessible surface area. This provides a molecular-level understanding of its solubility and how it interacts with an aqueous environment.

Structure-Reactivity Relationship (SAR) Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org Computational descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be used to build predictive QSAR models.

For this compound, a wide range of computational descriptors can be calculated to rationalize its reactivity and potential biological activity. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Kier & Hall indices.

Geometrical Descriptors: These are 3D descriptors that describe the molecule's shape and size, such as the solvent-accessible surface area.

Quantum Chemical Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, dipole moment, and atomic charges.

By calculating these descriptors for a series of related pyrrole derivatives and correlating them with their experimentally determined activities, a QSAR model can be developed. mdpi.com Such a model can then be used to predict the activity of new, unsynthesized pyrrole derivatives and guide the design of molecules with improved properties. For instance, descriptors related to hydrophobicity (e.g., LogP) and electronic properties (e.g., HOMO/LUMO energies) have been shown to be important in the QSAR of pyrrole-based compounds. mdpi.com

Table 4: Common Computational Descriptors for SAR Studies

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rotatable Bonds |

| Topological | Chi Indices, Kappa Shape Indices |

| Geometrical | Solvent Accessible Surface Area (SASA) |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

Intermolecular Interactions and Crystal Packing Predictions

The study of intermolecular interactions and crystal packing is fundamental to predicting the solid-state properties of a compound, which influences its stability, solubility, and material characteristics. While specific crystallographic data for this compound is not extensively detailed in the provided literature, predictive analysis based on its constituent functional groups and computational studies of analogous structures allows for a thorough understanding of its likely supramolecular architecture.

The molecule possesses several key features that dictate its intermolecular interactions: the pyrrole ring, which contains an N-H group (a hydrogen bond donor) and a π-system; and the 2,4-difluorophenyl ring, which contains fluorine atoms (potential hydrogen bond acceptors) and an electron-rich π-system. These features suggest that the crystal packing will be governed by a combination of hydrogen bonding, π–π stacking, and other weak van der Waals forces.

Predicted Intermolecular Interactions:

Hydrogen Bonding: The N-H group of the pyrrole ring is a strong hydrogen bond donor. It is predicted to form N-H···F hydrogen bonds with the fluorine atoms on the phenyl ring of a neighboring molecule. Additionally, C-H···F, C-H···N, and C-H···π interactions are anticipated to play a significant role in stabilizing the crystal lattice. Studies on related fluorinated heterocyclic compounds have demonstrated the prevalence of such interactions in directing the crystal packing. nih.gov

π–π Stacking: Both the pyrrole and the difluorophenyl rings are aromatic systems capable of engaging in π–π stacking interactions. These interactions, which involve the overlap of π-orbitals between adjacent rings, are a major cohesive force in the crystal packing of aromatic compounds. nih.gov In molecules containing both phenyl and pyridine (B92270) or pyrrole rings, these stacking interactions often lead to the formation of columnar or layered arrangements. nih.gov The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the nature of this stacking, potentially favoring offset or parallel-displaced arrangements to minimize electrostatic repulsion.

Computational predictions using methods like Density Functional Theory (DFT) and tools such as PIXEL calculations can quantify the energetic contributions of these different interactions (electrostatic, polarization, dispersion, and exchange-repulsion), providing a hierarchical understanding of the forces that govern the crystal packing. mdpi.com Such analyses on similar heterocyclic structures confirm that a delicate balance between hydrogen bonding and π–π stacking typically defines the final crystal architecture. mdpi.comacs.org

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bond | Pyrrole N-H | Phenyl Fluorine (F) | Primary directional force, likely forming chains or dimers. |

| Hydrogen Bond | Phenyl/Pyrrole C-H | Pyrrole N, Phenyl F | Secondary stabilization, contributing to a 3D network. |

| π–π Stacking | Pyrrole Ring | Phenyl Ring | Major cohesive force, leading to columnar or layered motifs. nih.gov |

| C-H···π Interaction | Phenyl/Pyrrole C-H | Pyrrole/Phenyl π-system | Further stabilization of stacked or layered arrangements. |

| Halogen Bond | Phenyl C-F | Pyrrole π-system | Potential directional interaction influencing molecular orientation. |

Molecular Docking Studies for Ligand-Target Recognition Principles

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This method provides critical insights into the principles of molecular recognition, guiding the design and optimization of new therapeutic agents. Derivatives of this compound have been investigated as ligands for various biological targets, demonstrating the versatility of this scaffold in establishing key binding interactions.

A notable study focused on derivatives of 2-(2,4-difluorophenyl) as antifungal agents targeting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51). nih.gov Computational docking experiments revealed that the inhibition of CYP51 involves a multi-point interaction mechanism. The key recognition principles included:

Coordination Bonding: A nitrogen atom from a triazole moiety, often attached to the core structure, forms a crucial coordination bond with the heme iron atom in the active site of CYP51. nih.gov

Hydrophilic Interactions: The scaffold engages in hydrogen bonding with key residues in a hydrophilic region of the active site. nih.gov

Hydrophobic Interactions: The 2,4-difluorophenyl group and other hydrophobic moieties of the ligand fit into a hydrophobic region and a narrow hydrophobic cleft within the enzyme's binding pocket, contributing significantly to binding affinity. nih.gov

The pyrrole nucleus itself is a privileged scaffold in medicinal chemistry, and its derivatives have been docked against a wide array of targets. These studies highlight common ligand-target recognition principles applicable to compounds containing the this compound core. For instance, docking studies of various pyrrole derivatives against targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) have shown that the pyrrole N-H group frequently acts as a hydrogen bond donor, interacting with backbone carbonyls of key residues like methionine in the hinge region of kinases. nih.govnih.gov

Furthermore, in studies targeting enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, pyrrole derivatives have demonstrated the ability to form critical hydrogen bonds and hydrophobic interactions within the respective active sites, explaining their biological activity. semanticscholar.orgresearchgate.net The difluorophenyl group is particularly effective in forming favorable interactions, including hydrogen bonds and halogen bonds, while also enhancing the molecule's metabolic stability and binding affinity.

The table below summarizes findings from molecular docking studies on various pyrrole derivatives, illustrating the key principles of ligand-target recognition that are relevant to the this compound scaffold.

| Derivative Class / Compound | Protein Target(s) | Key Interactions and Recognition Principles |

| 2-(2,4-difluorophenyl)propyl dithiocarbamates | CYP51 (Lanosterol 14α-demethylase) | Coordination with heme iron; H-bonding in hydrophilic region; hydrophobic interactions with the difluorophenyl group in a narrow cleft. nih.gov |

| Fused 1H-Pyrroles | EGFR, CDK2 | H-bond formation between the pyrrole N-H and backbone carbonyl of Met residue in the kinase hinge region. nih.gov |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase, DHFR | Binding interactions within the enzyme active sites, involving hydrogen bonds and hydrophobic contacts. semanticscholar.orgresearchgate.net |

| Aminopyrrolo[2,3-b]pyridines | COX-2 | Hydrogen bonding with Tyr355; π-π stacking interactions between the substituted phenyl ring and Tyr355. nih.gov |

| N-substituted Pyrroles | HIV-1 Fusion Machinery | Prediction of strong binders based on protein-ligand interaction energy scores. researchgate.net |

| SR9009 (a pyrrole derivative) | Reverbα (Breast Cancer Target) | High binding score affinity and significant binding energy observed in molecular dynamics simulations. nih.gov |

Applications and Functional Materials Research Based on 2 2,4 Difluorophenyl Pyrrole Scaffolds

Optoelectronic Materials Research

In the field of optoelectronics, materials based on π-conjugated organic molecules are fundamental for devices like organic light-emitting diodes (OLEDs). jmaterenvironsci.commdpi.com The 2-(2,4-difluorophenyl)pyrrole core can be incorporated into larger conjugated systems to influence their electronic and photophysical properties. The strategic use of fluorination is a common approach to lower the frontier molecular orbital (HOMO/LUMO) energy levels of conjugated molecules, which can enhance charge transport and device efficiency. rsc.orgnih.gov Pyrrole-based compounds are studied for their photochemical stability and charge mobility, making them suitable candidates for various optoelectronic applications. jmaterenvironsci.com

Photophysical Properties Investigations for Material Applications

The photophysical properties of molecules containing the this compound scaffold are of significant interest for material applications. These properties, including absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields, dictate the material's performance in optoelectronic devices. researchgate.netnih.gov The introduction of fluorine atoms into the phenyl ring generally leads to a modification of the molecule's electronic structure, which in turn affects its interaction with light.

Derivatives of pyrrole (B145914) are known to exhibit fluorescence, often in the blue-green region of the spectrum. researchgate.net The specific substituents on the pyrrole and phenyl rings can be varied to tune these properties. For instance, electron-donating or electron-withdrawing groups can cause bathochromic (red-shift) or hypsochromic (blue-shift) shifts in the absorption and emission spectra. nih.gov In diketopyrrolopyrrole (DPP) derivatives, another class of pyrrole-based dyes, such modifications can shift emission wavelengths to as far as 650 nm. nih.gov The photophysical characteristics are also influenced by the solvent environment, although some pyrrole-based dyes like BODIPY are known for their relative insensitivity to solvent polarity. wikipedia.org

Table 1: Representative Photophysical Properties of Substituted Pyrrole Derivatives

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Features |

| BODIPY Dyes | 500 - 700 | 510 - 750 | Often > 0.8 | High molar absorptivity, sharp emission peaks. researchgate.netnih.gov |

| Diketopyrrolopyrroles (DPP) | 510 - 620 | 550 - 650 | 0.2 - 0.9 | Large Stokes' shifts, strong emission. nih.govmdpi.com |

| Pyrrole Sulfonamides | 330 - 380 | 450 - 500 | ~ 0.1 | Fluorescence in the blue-green region. researchgate.net |

| Diphenylboron Chelates | 380 - 480 | 410 - 550 | 0.005 - 0.71 | Tunable emission from violet to green. nih.gov |

Note: This table presents typical ranges for classes of compounds related to pyrrole derivatives and does not represent specific data for this compound itself, for which detailed public data is limited. The properties are highly dependent on the full molecular structure.

Development of Fluorescent Probes and Dyes (e.g., BODIPY derivatives)

The this compound moiety is a valuable precursor for the synthesis of advanced fluorescent dyes, most notably boron-dipyrromethene (BODIPY) dyes. wikipedia.org BODIPY dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields often approaching 1.0, high molar absorption coefficients, sharp excitation and emission peaks, and good photostability. wikipedia.orgnih.gov

The general synthesis of BODIPY involves the condensation of a pyrrole derivative with an aldehyde, followed by oxidation and complexation with boron trifluoride (BF₃). nih.gov By using this compound in this synthesis, unsymmetrical BODIPY dyes can be created. The difluorophenyl group serves to modulate the electronic properties of the resulting dye. This modification can influence the absorption and emission wavelengths, quantum yield, and stability of the dye. researchgate.netosti.gov For example, introducing electron-withdrawing groups can affect the HOMO-LUMO energy gap. nih.gov The versatility of this synthetic approach allows for the creation of a wide range of fluorescent probes with tailored properties for applications in biological imaging and materials science. nih.govnih.gov

Organic Light-Emitting Diode (OLED) Components Research

π-conjugated organic materials are essential for the fabrication of Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com These devices consist of several layers, including a hole transport layer (HTL), an emission layer (EML), and an electron transport layer (ETL), sandwiched between two electrodes. jmaterenvironsci.com Molecules incorporating the this compound scaffold are investigated for their potential use in these layers, particularly as hole transport materials (HTMs) or as part of emitter molecules. rsc.org

The efficacy of an HTM depends on its HOMO energy level, which should align with the work function of the anode to ensure efficient injection of holes. nih.gov Fluorination of the phenyl ring is a well-established strategy for tuning the energy levels of organic semiconductors. rsc.orgnih.gov The electron-withdrawing nature of the fluorine atoms in the 2-(2,4-difluorophenyl) group can lower both the HOMO and LUMO levels, which can improve air stability and facilitate charge injection/transport in a device. rsc.org Theoretical studies on similar fluorinated phenylpyrrole systems have shown that the position and number of fluorine substitutions significantly impact hole mobility. rsc.org Furthermore, pyrrole-based boron chelate complexes have been successfully used as emitters in OLEDs, achieving significant luminance, demonstrating the utility of this class of compounds in EML applications. nih.gov

Sensor Technology Development

The pyrrole N-H group is a key functional moiety in the design of chemical sensors, particularly for the detection of anions. researchgate.netresearchgate.net The this compound structure can be integrated into larger molecular systems to create chemo- and biosensors. Porphyrins, calixpyrroles, and other oligopyrrolic macrocycles are widely used as sensing materials due to their ability to bind specific analytes and produce a measurable signal. researchgate.netacs.org The interaction between the sensor and the analyte induces a change in the sensor's physical properties, such as color or fluorescence, which is then detected by a transducer. acs.org

Chemo- and Biosensor Design Principles

The fundamental design principle for a chemosensor based on the this compound scaffold involves coupling this recognition unit to a signal-transducing unit. researchgate.net The pyrrole N-H proton acts as a hydrogen-bond donor or a Brønsted acid, providing a binding site for anionic species. mdpi.com The electron-withdrawing 2,4-difluorophenyl substituent enhances the acidity of the N-H proton, making it a more effective recognition site for basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netresearchgate.net

A typical sensor molecule would consist of:

Recognition Site: The this compound N-H group.

Signaling Unit: A chromophore or fluorophore (e.g., quinone, imidazole, or BODIPY) whose electronic properties are sensitive to the binding event at the recognition site. mdpi.comresearchgate.net

Linker: A spacer that connects the recognition and signaling units, which can be a simple bond or a more complex conjugated system.

Upon binding of an anion to the N-H group, an electronic perturbation is transmitted through the molecular framework to the signaling unit, resulting in a change in the absorption (colorimetric sensor) or emission (fluorescent sensor) properties. researchgate.netresearchgate.net Biosensors can be developed by further functionalizing these chemosensors to interact with biological molecules or by immobilizing them on surfaces for specific detection tasks. mdpi.commdpi.com

Detection Mechanisms and Selectivity Studies

The primary detection mechanism for anion sensors incorporating the this compound unit is based on the interaction with the pyrrole N-H proton. Two main processes can occur:

Hydrogen Bonding: The sensor forms a hydrogen bond with the target anion. This interaction is often strong enough to cause a detectable change in the sensor's UV-visible or fluorescence spectrum. mdpi.com

Deprotonation: In the presence of a sufficiently basic anion, such as fluoride, the pyrrole N-H proton can be completely removed. researchgate.netlabxing.com This deprotonation leads to the formation of a pyrrolide anion, causing a dramatic change in the electronic structure of the molecule and a significant colorimetric or fluorometric response. researchgate.net

The strong electron-withdrawing effect of the difluorophenyl group makes the N-H proton more acidic, favoring the deprotonation mechanism and enhancing selectivity for highly basic anions. researchgate.net Selectivity is a critical parameter for any sensor. Researchers study the response of the sensor to a variety of different ions to ensure it responds preferentially to the target analyte. For instance, many pyrrole-based fluoride sensors show excellent selectivity over other halides like chloride (Cl⁻) and bromide (Br⁻). researchgate.netlabxing.com The unique selectivity can be attributed to the high basicity and small size of the fluoride ion, which allows for a strong interaction with the N-H site. mdpi.comlabxing.com

Table 2: Performance of Pyrrole-Based Anion Sensors

| Sensor Type | Target Analyte | Detection Mechanism | Signal Output | Detection Limit |

| Pyrrole-Hemi-quinone | F⁻ | Deprotonation | Colorimetric (Visual) | Micromolar (µM) range |

| DPP-based | F⁻ | Deprotonation | Colorimetric & Fluorescent | Not specified |

| DTITPE | F⁻ | Hydrogen Bonding/ICT | Colorimetric & Fluorescent | 1.37 x 10⁻⁷ M (UV-vis) |

| Dipyrrolyl-quinoxaline | F⁻ | Hydrogen Bonding | Colorimetric (Visual) | Not specified |

Note: This table summarizes data for related pyrrole-based sensor systems to illustrate common principles. DTITPE = 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole. DPP = Diketopyrrolopyrrole. ICT = Intramolecular Charge Transfer. mdpi.comresearchgate.netlabxing.comsemanticscholar.org

Catalytic System Components

While the direct use of this compound as a primary ligand or component in catalytic systems is not extensively documented in publicly available research, the broader class of pyrrole derivatives is significant in catalysis. Pyrrole-containing ligands are utilized in various transition metal-catalyzed reactions. For instance, palladium-catalyzed C-H functionalization of pyrrole derivatives has been achieved using axially chiral 2,2'-bipyridine (B1663995) ligands. rsc.org This highlights the capacity of the pyrrole moiety to be a part of sophisticated ligand architectures for asymmetric catalysis.

The synthesis of pyrroles themselves often involves catalytic processes. Transition metal catalysts, such as those based on zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4), are effective for synthesizing substituted pyrroles from dienyl azides at room temperature. organic-chemistry.org Furthermore, various acid catalysts, including Brønsted and Lewis acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid, and metal halides (e.g., FeCl3, ZrCl4), are employed in the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.netmdpi.comscispace.com Heterogeneous catalysts, such as aluminas, also offer an efficient and reusable option for pyrrole synthesis. mdpi.com

Although specific data on this compound's catalytic applications is scarce, the electron-withdrawing nature of the difluorophenyl group could potentially modulate the electronic properties of the pyrrole ring if incorporated into a ligand, thereby influencing the activity and selectivity of a metal catalyst.

Table 1: Examples of Catalytic Systems for Pyrrole Synthesis and Functionalization

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

| Transition Metal | Rhodium perfluorobutyrate | Pyrrole synthesis from dienyl azides | organic-chemistry.org |

| Transition Metal | Zinc Iodide | Pyrrole synthesis from dienyl azides | organic-chemistry.org |

| Heterogeneous | CATAPAL 200 (Alumina) | Paal-Knorr synthesis of N-substituted pyrroles | mdpi.com |

| Palladium Complex | Dichlorobis(benzonitrile)palladium with C3-ACBP ligand | Enantioselective C–H functionalization of pyrroles | rsc.org |

Polymer Chemistry and Conducting Polymer Research

Polypyrrole (PPy) is a well-known intrinsically conducting polymer with applications in electronics, sensors, and biomedical devices due to its high conductivity, environmental stability, and biocompatibility. sigmaaldrich.comnih.govwikipedia.orgnih.gov The polymerization of pyrrole monomers is typically achieved through chemical or electrochemical oxidation. nih.govwikipedia.org

The properties of polypyrrole can be tailored by introducing substituents on the pyrrole ring, either on the nitrogen atom (N-substitution) or on the carbon atoms of the ring (side-substitution). mdpi.com Such modifications can improve solubility and processability, which are notable drawbacks of unsubstituted PPy, and can introduce new functionalities. mdpi.com For example, copolymerization of pyrrole with other monomers like aniline (B41778) is another strategy to create materials with combined or enhanced properties. mdpi.com

Research into polymers derived specifically from the this compound monomer is not widely reported. However, the presence of the difluorophenyl substituent would classify it as a side-substituted pyrrole. The incorporation of such a group into a polymer chain could be expected to influence the resulting polymer's properties in several ways:

Solubility: The bulky aryl group might disrupt inter-chain packing, potentially increasing solubility in organic solvents.

Electronic Properties: The electron-withdrawing fluorine atoms would alter the electron density of the polymer backbone, which could affect its conductivity, redox potentials, and optical properties.

Intermolecular Interactions: The fluorinated group could introduce specific interactions, such as dipole-dipole or π–π stacking, influencing the polymer's morphology and solid-state packing.

A modular synthesis approach has been developed for polymers containing 2,5-di(thiophenyl)-N-arylpyrrole units, demonstrating that complex aryl-substituted pyrroles can serve as versatile building blocks for conjugated polymers with high thermal stability and solubility. mit.edu This suggests that a similar approach could be applied to monomers like this compound.

Table 2: Common Methods for Polypyrrole Synthesis

| Synthesis Method | Description | Key Features | References |

| Chemical Oxidation | Uses a chemical oxidizing agent (e.g., FeCl3) to polymerize pyrrole monomers in a solution. | Suitable for large-scale production, simple procedure. | nih.govwikipedia.org |

| Electrochemical Polymerization | Applies an electrical potential to oxidize monomers and deposit a polymer film onto an electrode surface. | Allows for good control over film thickness and properties. | nih.govwikipedia.org |

Host-Guest Chemistry and Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. Pyrrole-containing molecules are excellent building blocks for supramolecular assemblies due to the hydrogen-bonding capability of the N-H group and the π-system of the aromatic ring.

Larger, more complex structures containing multiple pyrrole units, such as calix researchgate.netpyrroles and porphyrins (tetrapyrroles), are extensively studied in host-guest chemistry for their ability to bind anions, cations, and neutral molecules. researchgate.netmdpi.com

While specific studies on host-guest systems involving this compound are limited, research on related diarylpyrroles provides insight into their potential for forming organized structures. For instance, certain 2,4-diarylpyrroles have been shown to form two-dimensional layers in the solid state through cooperative hydrogen bonds. researchgate.netnih.gov A related compound, 2-(2,4-difluorophenyl)-5-nitropyridine, exhibits π–π stacking interactions in its crystal structure, leading to the formation of columnar arrangements. nih.gov These interactions are fundamental to the construction of supramolecular architectures.

The this compound molecule possesses key features for participating in supramolecular assemblies:

The pyrrole N-H group can act as a hydrogen bond donor.

The pyrrole and difluorophenyl rings provide π-surfaces for stacking interactions.

The polarized C-F bonds could engage in dipole-dipole or other specific intermolecular contacts.

These features suggest that this compound could self-assemble into ordered structures or be incorporated into more complex host-guest systems, where the difluorophenyl group would likely influence the binding properties and the geometry of the resulting assembly.

Table 3: Key Non-Covalent Interactions in Supramolecular Chemistry

| Interaction Type | Description | Relevance to Pyrrole Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The pyrrole N-H group is a classic hydrogen bond donor. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Both the pyrrole and phenyl rings can participate in these interactions. |

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. | The fluorine atoms could potentially act as halogen bond acceptors. |

Future Perspectives and Emerging Research Avenues for 2 2,4 Difluorophenyl Pyrrole

Exploration of Novel Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to drive innovation. For 2-(2,4-Difluorophenyl)pyrrole, future research is likely to focus on refining existing synthetic routes and developing novel strategies to improve yield, reduce environmental impact, and allow for greater functional group tolerance.

Established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, Barton-Zard reaction, and Van Leusen pyrrole synthesis, provide a solid foundation. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) and is a valuable method for obtaining substituted pyrroles. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The Barton-Zard reaction offers a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a synthon for the construction of the pyrrole ring. organic-chemistry.orgnih.govresearchgate.net

Emerging synthetic approaches that hold promise for the synthesis of this compound and its derivatives include:

Organometallic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have become powerful tools for forming carbon-carbon bonds. nih.govnobelprize.orgcem.com These methods could be adapted to synthesize this compound with high efficiency and regioselectivity. nih.govdntb.gov.ua

Photocatalysis and Flow Chemistry: These modern synthetic techniques offer greener and more efficient alternatives to traditional batch processing. Photocatalysis can enable novel transformations under mild conditions, while flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity.

Transition Metal-Catalyzed Cyclizations: The use of transition metals like rhodium and zinc can catalyze the synthesis of substituted pyrroles from acyclic precursors such as dienyl azides, offering a mild and efficient pathway. organic-chemistry.org

Below is a comparative table of traditional and emerging synthetic methodologies for pyrrole derivatives:

| Methodology | Description | Advantages | Potential Challenges for this compound |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine. wikipedia.orgorganic-chemistry.org | Versatile and widely used. | Availability of the specific 1,4-dicarbonyl precursor. |

| Barton-Zard Reaction | Reaction of a nitroalkene with an α-isocyanide. wikipedia.orgsynarchive.com | Good for constructing substituted pyrrole rings. allaboutchemistry.net | Potential for side reactions and purification challenges. |

| Van Leusen Reaction | [3+2] cycloaddition using tosylmethyl isocyanide (TosMIC). nih.govresearchgate.net | Operationally simple with a broad substrate scope. researchgate.net | Requires careful control of reaction conditions. |

| Organometallic Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Negishi). nobelprize.org | High efficiency and functional group tolerance. nih.gov | Catalyst poisoning and optimization of reaction conditions. |

| Photocatalysis | Light-induced chemical transformations. | Mild reaction conditions, green chemistry. | Substrate scope and quantum yield optimization. |

| Flow Chemistry | Continuous reaction processing. | Precise control, scalability, and safety. | Initial setup cost and optimization of flow parameters. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical synthesis. For the production of this compound and its subsequent transformations, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy offer significant advantages.

In-situ FTIR Spectroscopy: This technique can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. researchgate.netnih.gov For pyrrole synthesis, FTIR can follow the disappearance of starting material carbonyl stretches and the appearance of N-H or C-N stretches of the pyrrole ring. researchgate.netacs.org

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying polymerization processes. mdpi.com It can provide detailed information about the changes in chemical bonds during the formation of polypyrrole derivatives. cdnsciencepub.comresearchgate.netacs.orgacademicjournals.org The resonance Raman effect can be exploited to selectively enhance the signal of specific components in a complex mixture. acs.org

The implementation of these Process Analytical Technologies (PAT) can lead to improved process understanding, control, and ultimately, higher quality products.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the physicochemical and biological properties of new derivatives of this compound. dntb.gov.uanih.govsemanticscholar.orgdigitellinc.com This can significantly accelerate the discovery of new drug candidates and materials by prioritizing the synthesis of the most promising compounds.

Reaction Yield Prediction: Algorithms can be developed to predict the yield of synthetic reactions, helping chemists to optimize reaction conditions and choose the most efficient synthetic routes. researchgate.net

De Novo Molecular Design: Generative AI models can design entirely new molecules based on a set of desired properties, opening up new avenues for the exploration of chemical space around the this compound scaffold.

The integration of AI and ML into the chemical design workflow promises to reduce the time and cost associated with the development of new molecules and materials.

Exploration of New Functional Materials with Tunable Properties

The unique electronic properties conferred by the difluorophenyl substituent make this compound an attractive building block for a variety of functional materials. Future research will likely focus on incorporating this moiety into:

Organic Electronics: Pyrrole-based polymers are known for their conducting properties. allaboutchemistry.net The introduction of fluorine atoms can modulate the electronic energy levels and improve the stability of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Sensors: The pyrrole ring can be functionalized to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes. The fluorine atoms can enhance the sensitivity and selectivity of these sensors.

Metal-Organic Frameworks (MOFs): MOFs are porous materials with applications in gas storage, separation, and catalysis. Incorporating this compound as a linker in MOFs could lead to new materials with tailored pore sizes and functionalities.

The ability to fine-tune the properties of these materials by modifying the substitution pattern on the pyrrole ring makes this a particularly promising area of research.

Mechanistic Insights into Complex Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved chemical transformations. For this compound, future research will aim to elucidate the mechanisms of key reactions, including:

Electrophilic Aromatic Substitution: Pyrrole is known to undergo electrophilic substitution, typically at the 2- and 5-positions, due to the electron-rich nature of the ring. onlineorganicchemistrytutor.comquora.comaklectures.compearson.comslideshare.net The presence of the electron-withdrawing difluorophenyl group at the 2-position will influence the regioselectivity of further substitutions.

Cycloaddition Reactions: Pyrroles can participate in cycloaddition reactions, although their aromaticity can make them less reactive than simple alkenes. Understanding the factors that control the reactivity and selectivity of these reactions is crucial for their synthetic application.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Investigating the C-H activation of the pyrrole ring and the difluorophenyl group in this compound could lead to more efficient methods for creating complex molecules.

Computational chemistry, in conjunction with experimental studies, will play a vital role in unraveling the intricate details of these reaction mechanisms.

常见问题

Q. What are the optimal synthetic routes for 2-(2,4-difluorophenyl)pyrrole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for cyclization steps .

- Temperature control : Reactions performed at 80–100°C improve regioselectivity in pyrrole ring formation .

- Catalyst systems : Pd(PPh₃)₄ or CuI-based catalysts are effective for aryl-fluorine bond formation .

Yield and purity can be monitored via HPLC or GC-MS, with yields typically ranging from 60–85% under optimized conditions.

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 ppm for ortho-fluorine) .

- IR spectroscopy : Stretching vibrations at 3100–3200 cm⁻¹ confirm pyrrole N-H bonds, while C-F stretches appear at 1200–1250 cm⁻¹ .

- X-ray crystallography : Resolves crystal packing and dihedral angles between the pyrrole and fluorophenyl moieties, critical for understanding intermolecular interactions .

Q. What thermal stability assessments are recommended for safe handling and storage?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (typically >200°C for fluorinated pyrroles) .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under heating (e.g., <5% mass loss at 150°C indicates stability for short-term storage) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity and electronic properties of this compound?

Methodological Answer:

Q. How can contradictory data on reaction pathways (e.g., nucleophilic vs. electrophilic behavior) be resolved?

Methodological Answer:

- Mechanistic studies :

- Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps .

- Kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms .

- Computational validation : Compare activation energies of competing pathways using transition-state DFT calculations .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling)?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., -SiMe₃) to steer functionalization to the pyrrole C3 or C5 positions .

- Solvent effects : Non-polar solvents (e.g., toluene) favor electrophilic substitution, while polar solvents stabilize intermediates for cross-coupling .

- Catalyst tuning : Bulky ligands (e.g., t-Bu₃P) suppress undesired side reactions in Suzuki-Miyaura couplings .

Q. How does fluorination impact biological activity, and what assays validate target interactions?

Methodological Answer:

- Fluorine’s role : Enhances metabolic stability and membrane permeability via hydrophobic interactions .

- Assay design :

Contradiction Analysis

- Fluorine substitution effects : Discrepancies in reported HOMO energies (e.g., -6.2 eV vs. -5.8 eV) may arise from solvent models or basis set limitations. Validate with experimental cyclic voltammetry .

- Reaction yields : Variability (60–85%) in cross-coupling reactions can be mitigated by optimizing catalyst loading (5–10 mol%) and degassing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。